molecular formula C13H14ClN3O2 B2693108 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 357194-56-0

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2693108
CAS No.: 357194-56-0
M. Wt: 279.72
InChI Key: HVJMTQUCBXMYBW-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a 2,2-dimethylpropanamide moiety. The oxadiazole ring contributes to its planar, electron-deficient aromatic system, which enhances binding interactions in biological systems. Potential applications include antimicrobial activity (inferred from structural analogs) or agrochemical uses, though specific data for this compound remain unreported.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJMTQUCBXMYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxadiazole ring and the chlorophenyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or THF.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide. For instance, similar oxadiazole derivatives have shown significant growth inhibition against various cancer cell lines. A study reported that certain N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells . This suggests that the oxadiazole moiety may play a crucial role in anticancer activity.

Antitubercular Activity

The compound is believed to exhibit antitubercular properties by potentially inhibiting key enzymes essential for the survival of Mycobacterium tuberculosis. While the exact mechanism remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets within the bacterium.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various bacterial strains. In vitro studies have shown that related compounds possess activity comparable to established antibiotics like isoniazid and ciprofloxacin . The structure-activity relationship analysis indicates that modifications in the oxadiazole structure can enhance biological potency.

Inhibition of Photosynthetic Electron Transport

Research has also explored the effects of oxadiazole derivatives on photosynthetic electron transport in plants. Compounds were evaluated for their ability to inhibit this process in spinach chloroplasts, demonstrating potential herbicidal activity .

Case Studies and Research Findings

StudyFocusFindings
Saxena et al., 1983Antimicrobial ActivityReported significant antibacterial activity against various strains .
Recent ACS StudyAnticancer ActivityDemonstrated high PGIs against multiple cancer cell lines .
PMC StudyInhibition of PhotosynthesisFound effective inhibition of photosynthetic electron transport in spinach chloroplasts .

Mechanism of Action

The exact mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitubercular activity may involve the inhibition of key enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: OZE-III’s activity against S. aureus (MIC: 8 µg/mL) suggests the target compound’s 4-chlorophenyl-oxadiazole scaffold is pharmacologically relevant. However, branching in the amide group necessitates empirical testing .
  • Synthetic Flexibility : and demonstrate that modular modifications (e.g., pyridinyl or sulfonyl groups) can fine-tune physicochemical properties for specific applications .
  • Unresolved Questions : Lack of data on the target compound’s bioactivity, solubility, and stability underscores the need for targeted studies.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄ClN₃O
  • Molecular Weight : 265.72 g/mol
  • CAS Number : 1017782-52-3

Biological Activity

The biological activity of this compound has been investigated in various studies. Its effects on different biological systems and potential therapeutic applications are summarized below.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : this compound demonstrated inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL depending on the strain tested.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation:

  • Cell Studies : In human cell line studies, treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% at a concentration of 50 µM. This suggests a mechanism that may involve the inhibition of NF-kB signaling pathways.

Research Findings and Case Studies

A selection of relevant studies illustrates the biological activity of this compound:

StudyFindings
Pendergrass et al. (2020)Investigated the effect on Type III secretion systems in bacteria; showed a significant reduction in protein secretion at high concentrations (50 µM) .
ChemSrc DatabaseReported structural data and potential applications in drug discovery due to its unique oxadiazole structure .
Sigma-AldrichHighlighted its antimicrobial properties alongside other oxadiazole derivatives .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
  • Modulation of Cellular Signaling Pathways : It appears to interfere with inflammatory signaling pathways, particularly those mediated by NF-kB.

Q & A

Q. What are the key steps in synthesizing N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of a hydrazide derivative with a chlorophenyl-substituted carbonyl compound to form the oxadiazole ring. For example, hydrazide precursors are reacted with 4-chlorobenzoyl chloride under reflux in dry tetrahydrofuran (THF), followed by purification via column chromatography. Intermediates are characterized using FT-IR (to confirm amide C=O stretches at ~1650 cm⁻¹ and oxadiazole C=N stretches at ~1550 cm⁻¹) and ¹H/¹³C NMR (to verify substituent integration and coupling patterns). Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm. Single-crystal X-ray diffraction (as used in crystallography studies) provides unambiguous confirmation of bond lengths and angles, particularly for the oxadiazole core (C–N: ~1.30 Å, N–O: ~1.36 Å) . ¹H NMR in deuterated DMSO can resolve splitting patterns for the 4-chlorophenyl protons (~7.5–8.0 ppm) and tert-butyl protons (~1.3 ppm) .

Q. What are the primary challenges in achieving high purity during synthesis?

Common issues include:

  • Byproduct formation during oxadiazole ring closure, mitigated by using dehydrating agents (e.g., POCl₃ or PCl₅) under strictly anhydrous conditions.
  • Solubility limitations of intermediates, addressed via gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures).
  • Oxidative degradation , minimized by storing intermediates at –20°C under nitrogen .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for oxadiazole formation, identifying optimal temperatures (e.g., 80–100°C) and solvent polarities (e.g., DMF vs. THF). Molecular docking screens potential bioactivity by simulating interactions with target proteins (e.g., COX-2 or EGFR kinases), prioritizing substituents for synthetic modification .

Q. How do researchers reconcile conflicting bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Dose-response assays (e.g., IC₅₀/EC₅₀ comparisons) and selectivity indices (e.g., cytotoxic vs. therapeutic concentrations) clarify ambiguities. For example, antimicrobial activity (MIC: 8–16 µg/mL) may overlap with cytotoxicity (IC₅₀: 20 µg/mL), necessitating structure-activity relationship (SAR) tweaks, such as replacing the 4-chlorophenyl group with a less lipophilic substituent to reduce off-target effects .

Q. What strategies are effective in enhancing the compound’s metabolic stability for in vivo studies?

  • Isotopic labeling (e.g., ¹⁴C at the oxadiazole C-2 position) tracks metabolic pathways via LC-MS/MS.
  • Prodrug derivatization (e.g., esterification of the dimethylpropanamide group) improves oral bioavailability.
  • Microsomal stability assays (using liver S9 fractions) identify vulnerable sites (e.g., oxadiazole ring oxidation) for structural shielding .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

X-ray structures of intermediates (e.g., hydrazide-oxadiazole transition states) reveal bond polarization patterns, distinguishing between nucleophilic vs. electrophilic pathways. For instance, crystallography of a related oxadiazole derivative confirmed a concerted cyclization mechanism rather than stepwise addition, guiding solvent selection (polar aprotic solvents preferred) .

Methodological Tables

Q. Table 1: Key Spectroscopic Benchmarks

ParameterValue/ObservationTechniqueReference
Oxadiazole C=N stretch1540–1560 cm⁻¹FT-IR
4-Chlorophenyl protonsδ 7.65–7.89 (d, J=8.5 Hz)¹H NMR (DMSO-d⁶)
Molecular ion ([M+H]⁺)m/z 336.0874 (calculated)HRMS

Q. Table 2: Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature80–100°CMaximizes ring closure
Solvent polarityε ~37.5 (DMF)Enhances intermediate solubility
Reaction time6–8 hoursMinimizes degradation

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